molecular formula C10H10FNO5 B8134084 Ethyl 2-(3-fluoro-2-nitrophenoxy)acetate

Ethyl 2-(3-fluoro-2-nitrophenoxy)acetate

Cat. No.: B8134084
M. Wt: 243.19 g/mol
InChI Key: GYJGCURAFCTPLE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluoro-2-nitrophenoxy)acetate is a fluorinated nitroaromatic ester with a molecular formula of C₁₀H₉FNO₅. Its structure consists of a benzene ring substituted with a fluorine atom at the 3-position and a nitro group (-NO₂) at the 2-position, linked via an ether oxygen to an ethyl acetate moiety. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing effects of the nitro and fluoro groups, which modulate reactivity and stability.

Properties

IUPAC Name

ethyl 2-(3-fluoro-2-nitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO5/c1-2-16-9(13)6-17-8-5-3-4-7(11)10(8)12(14)15/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJGCURAFCTPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C(=CC=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-fluoro-2-nitrophenoxy)acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluoro-2-nitrophenoxy)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the ester bond.

Major Products

    Reduction: 2-(3-fluoro-2-aminophenoxy)acetic acid.

    Substitution: Various substituted phenoxyacetic acid derivatives.

    Hydrolysis: 2-(3-fluoro-2-nitrophenoxy)acetic acid.

Scientific Research Applications

Ethyl 2-(3-fluoro-2-nitrophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-(3-fluoro-2-nitrophenoxy)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the nitro and fluoro groups can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents on the aromatic ring significantly influence physical, chemical, and biological properties. Key comparisons include:

Compound Name Substituents (Position) Key Properties/Applications Reference
Ethyl 2-(3-fluoro-2-nitrophenoxy)acetate 3-F, 2-NO₂ High electron-withdrawing effects enhance electrophilic substitution reactivity; potential intermediate for pharmaceuticals. Target
Ethyl 2-(4-nitrophenoxy)acetate 4-NO₂ Para-nitro group allows efficient reduction to amines (e.g., to synthesize Ethyl 2-(4-aminophenoxy)acetate) .
Ethyl (2-fluoro-6-nitrophenoxy)acetate 2-F, 6-NO₂ Ortho-fluoro and para-nitro arrangement may hinder steric accessibility compared to 3-F,2-NO₂ isomer .
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate 2-OH, 5-NO₂ Hydroxy group enables hydrogen bonding, increasing solubility; used in dronedarone synthesis .
Difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester 3-NO₂, 2,2-diF Difluoro substitution enhances lipophilicity and metabolic stability .

Key Observations :

  • Nitro Group Position: Para-nitro derivatives (e.g., Ethyl 2-(4-nitrophenoxy)acetate) are more amenable to reduction to amines than ortho-substituted analogs due to reduced steric hindrance .
  • Fluorine vs. Hydroxyl : Fluorine’s electronegativity increases ring deactivation compared to hydroxyl groups, which can form hydrogen bonds (e.g., Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate) .
Ester Group Modifications

The ester moiety impacts hydrolysis stability and bioavailability:

Compound Name Ester Group Stability and Reactivity Reference
This compound Ethyl Moderate hydrolysis susceptibility; ethyl esters are common in prodrug design. Target
tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate tert-Butyl Bulky tert-butyl group enhances steric protection against esterase activity .
Methyl (2-chloro-6-nitrophenoxy)acetate Methyl Smaller ester group may accelerate hydrolysis compared to ethyl .

Key Observations :

  • Ethyl esters balance reactivity and stability, making them preferable for intermediates.
  • Bulky esters (e.g., tert-butyl) improve stability but may reduce solubility .

Key Observations :

  • Ultrasound-assisted phase-transfer catalysis (PTC) significantly improves reaction rates for nitroaromatic esters .
  • One-pot reductions (e.g., Fe/NH₄Cl) streamline synthesis of amine derivatives .

Biological Activity

Ethyl 2-(3-fluoro-2-nitrophenoxy)acetate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a detailed overview of its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by the presence of both a fluoro and a nitro group on the phenyl ring. This arrangement enhances its reactivity and biological activity compared to related compounds.

Biological Activities

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, particularly those resistant to traditional antibiotics.

Table 1: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli<100 µg/mL
S. aureus32 µg/mL
Enterococcus faecalis75 µg/mL

The compound's mechanism of action involves interaction with bacterial enzymes, leading to inhibition of cell wall synthesis and disruption of metabolic pathways.

2. Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

The biological activity of this compound is largely attributed to the presence of the nitro and fluoro substituents on the phenyl ring, which enhance its reactivity with biological targets such as enzymes and receptors. The specific interactions can lead to modulation of biochemical pathways critical for microbial survival and inflammation response.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the compound's efficacy against multi-drug resistant E. coli, this compound demonstrated significant antibacterial activity with an MIC value indicating strong potential for use in antibiotic development .

Case Study 2: Anti-inflammatory Assessment

Another study focused on the anti-inflammatory effects of the compound in a murine model showed a marked reduction in inflammatory markers following treatment with this compound, suggesting its viability as a therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

This compound can be compared with other structurally similar compounds, which often exhibit varying degrees of biological activity based on their substituent positions.

Table 2: Comparison with Similar Compounds

CompoundPosition of Fluoro GroupMIC (µg/mL) against E. coli
This compoundMeta<100
Ethyl 2-(4-fluoro-2-nitrophenoxy)acetatePara>100
Methyl 2-(3-fluoro-4-nitrophenoxy)acetateMeta<200

The data indicates that the position of substituents significantly influences both the reactivity and biological efficacy of these compounds.

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